molecular formula C14H10BrFN2O2 B5776687 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate

Cat. No.: B5776687
M. Wt: 337.14 g/mol
InChI Key: VSPCBLAWPSBBHN-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate is an organic compound that features a combination of bromine, fluorine, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate typically involves the condensation reaction between 3-bromobenzaldehyde and 4-fluorobenzoic acid in the presence of an amine. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties

Properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O2/c15-11-3-1-2-10(8-11)13(17)18-20-14(19)9-4-6-12(16)7-5-9/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPCBLAWPSBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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